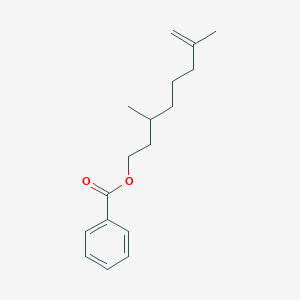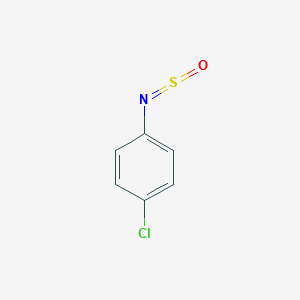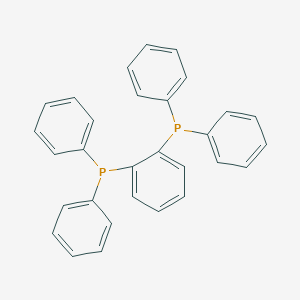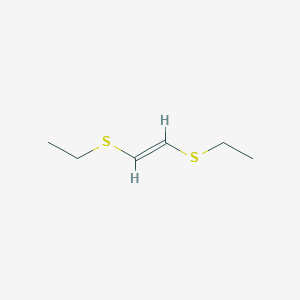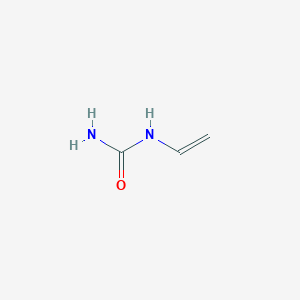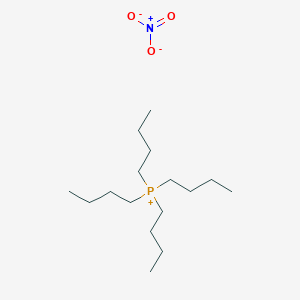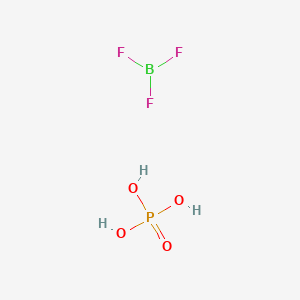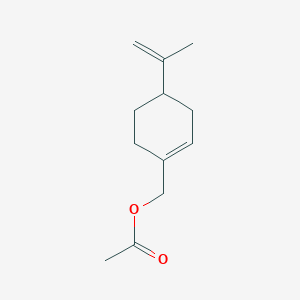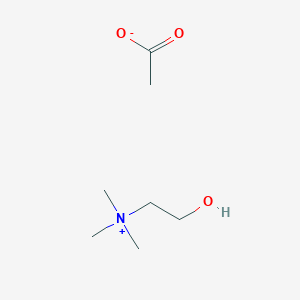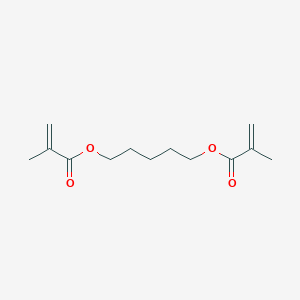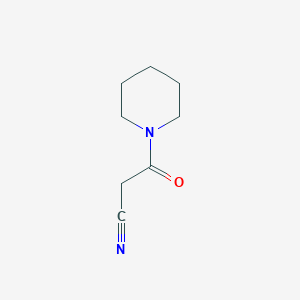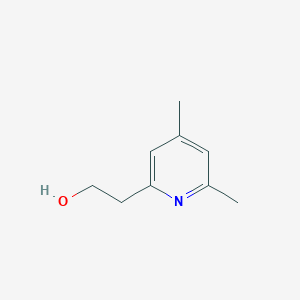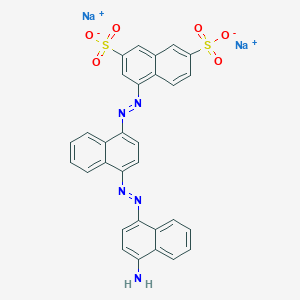
4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt, commonly known as Acid Orange 7, is a synthetic dye widely used in various industries, including textiles, paper, and leather. It is a water-soluble dye with a reddish-orange color and is classified as an azo dye. In recent years, Acid Orange 7 has gained attention in scientific research due to its potential applications in various fields, including biotechnology and medicine.
Mecanismo De Acción
The mechanism of action of Acid Orange 7 is not well understood. However, it is believed to act by binding to DNA and inhibiting its replication. It has also been suggested that Acid Orange 7 induces apoptosis, a process of programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Acid Orange 7 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antioxidant and anti-inflammatory properties. In vivo studies have suggested that it may have a protective effect against liver damage induced by toxic chemicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acid Orange 7 has several advantages for lab experiments. It is a water-soluble dye that can be easily prepared and purified. It is also relatively stable and can be stored for long periods. However, it has some limitations, including its potential toxicity to cells and its non-specific binding to proteins.
Direcciones Futuras
There are several future directions for research on Acid Orange 7. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its mechanism of action and its effectiveness against different types of cancer cells. Another area of interest is its potential use as a diagnostic tool for detecting cancer cells. Studies are needed to determine its sensitivity and specificity for different types of cancer cells. Finally, there is a need for further research on the environmental impact of Acid Orange 7 and its degradation products.
Métodos De Síntesis
The synthesis of Acid Orange 7 involves the diazotization of 4-amino-1-naphthylamine, followed by coupling with 1-naphthylamine-4-sulfonic acid and 2-naphthylamine-7-sulfonic acid. The resulting product is then converted into a sodium salt form. The synthesis method is well established and has been described in various research articles.
Aplicaciones Científicas De Investigación
Acid Orange 7 has been extensively studied for its potential applications in various scientific research fields. In biotechnology, it has been used as a model compound for studying the degradation of azo dyes by microorganisms. It has also been used as a substrate for the immobilization of enzymes and as a fluorescent probe for the detection of proteins. In medicine, Acid Orange 7 has been investigated for its potential use as an anticancer agent and as a diagnostic tool for detecting cancer cells.
Propiedades
Número CAS |
13011-56-8 |
|---|---|
Nombre del producto |
4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt |
Fórmula molecular |
C30H19N5Na2O6S2 |
Peso molecular |
655.6 g/mol |
Nombre IUPAC |
disodium;4-[[4-[(4-aminonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C30H21N5O6S2.2Na/c31-26-11-12-27(23-6-2-1-5-22(23)26)32-33-28-13-14-29(25-8-4-3-7-24(25)28)34-35-30-17-20(43(39,40)41)16-18-15-19(42(36,37)38)9-10-21(18)30;;/h1-17H,31H2,(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
Clave InChI |
MRAFCOAGDMSWHZ-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C4=CC=CC=C43)N=NC5=C6C=CC(=CC6=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C4=CC=CC=C43)N=NC5=C6C=CC(=CC6=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Otros números CAS |
84100-77-6 13011-56-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



